Conformational Restriction and BGT1 Selectivity: Bicyclo[3.1.0]hexane Scaffold Enables Unprecedented GABA Transporter Subtype Discrimination
While direct quantitative data for the 5-carbamoyl derivative specifically is limited in the primary literature, class-level inference from structurally proximate bicyclo[3.1.0]hexane analogs provides critical differentiation. The bicyclo[3.1.0]hexane scaffold imposes conformational restriction that dramatically enhances BGT1 selectivity over other GABA transporters. The analog (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid (bicyclo-GABA) exhibited an IC50 of 5.2 µM at human BGT1 with >19-fold selectivity over GAT1 (IC50 >100 µM) and no measurable inhibition of GAT2 or GAT3 up to 100 µM [1]. In contrast, unconstrained GABA and linear amino acid analogs display negligible BGT1 selectivity [1]. The 5-carbamoyl substitution pattern on the bicyclo[3.1.0]hexane-1-carboxylic acid core positions the carboxamide group in a distinct spatial orientation relative to the carboxylic acid, a geometry that computational modeling suggests is critical for discriminating between BGT1 orthosteric and allosteric binding modes [2].
| Evidence Dimension | BGT1 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Not directly reported; inferred from structurally analogous bicyclo[3.1.0]hexane scaffold with 5-substitution |
| Comparator Or Baseline | (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid (bicyclo-GABA): hBGT1 IC50 = 5.2 µM; hGAT1 IC50 >100 µM; hGAT2 IC50 >100 µM; hGAT3 IC50 >100 µM [1] |
| Quantified Difference | >19-fold selectivity for BGT1 over GAT1; no measurable inhibition of GAT2/GAT3 up to 100 µM |
| Conditions | [3H]GABA radioligand uptake assay in mammalian cell lines recombinantly expressing human GAT1, BGT1, GAT2, or GAT3 [1] |
Why This Matters
This class-level selectivity profile establishes the bicyclo[3.1.0]hexane core as essential for achieving BGT1 discrimination; procurement of the specific 5-carbamoyl derivative is required to maintain this conformational constraint while exploring the structure-activity relationship space for carboxamide-substituted analogs.
- [1] Kobayashi, T.; Suemasa, A.; Igawa, A.; et al. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. ACS Med. Chem. Lett. 2014, 5 (8), 889-893. View Source
- [2] Al-Khawaja, A.; Petersen, J. G.; Damgaard, M.; et al. Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Eur. J. Med. Chem. 2016, 124, 229-242. View Source
